Cas no 893988-72-2 (2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)

2-{6-(3-Methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a specialized organic compound featuring a pyridazine core linked to a 3-methoxyphenyl group and a 4-methylpiperidinyl moiety via a sulfanyl-ethanone bridge. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a ligand in pharmacological research. The presence of the methoxyphenyl and methylpiperidine groups may enhance binding affinity to certain biological targets, while the sulfanyl linkage offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies or as a scaffold in drug discovery. The compound's purity and stability are critical for reproducible experimental outcomes.
2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one structure
893988-72-2 structure
Product Name:2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
CAS No:893988-72-2
MF:C19H23N3O2S
MW:357.469823122025
CID:6129940
PubChem ID:7206236
Update Time:2025-10-25

2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
    • 893988-72-2
    • F1899-1318
    • CCG-303299
    • 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
    • AKOS024618552
    • 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
    • 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
    • Inchi: 1S/C19H23N3O2S/c1-14-8-10-22(11-9-14)19(23)13-25-18-7-6-17(20-21-18)15-4-3-5-16(12-15)24-2/h3-7,12,14H,8-11,13H2,1-2H3
    • InChI Key: UWJCHMWBDPLHLS-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC=C(C=2)OC)N=N1)CC(N1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 357.15109816g/mol
  • Monoisotopic Mass: 357.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80.6Ų

2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1899-1318-2μmol
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2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one Related Literature

Additional information on 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Latest Research Briefing on the Compound 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 893988-72-2)

In recent years, the compound 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 893988-72-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing aims to synthesize the latest research findings on this compound, focusing on its pharmacological properties, mechanism of action, and potential clinical applications.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly in the context of neurological and inflammatory disorders. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity towards target proteins. These efforts have revealed promising interactions with key enzymes and receptors, suggesting its utility in drug development.

One of the most notable findings is the compound's ability to inhibit the activity of certain kinases implicated in neurodegenerative diseases. In vitro and in vivo experiments have demonstrated its neuroprotective effects, reducing oxidative stress and inflammation in neuronal cells. These results position 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one as a potential candidate for treating conditions such as Alzheimer's and Parkinson's diseases.

Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution characteristics, with minimal off-target effects. Researchers have also explored its metabolic stability and potential drug-drug interactions, providing a comprehensive understanding of its safety and efficacy. These studies are critical for advancing the compound into preclinical and clinical trials.

In addition to its neurological applications, recent research has explored the compound's anti-inflammatory properties. Experimental models of chronic inflammation have shown significant reductions in pro-inflammatory cytokines following treatment with 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one. These findings suggest its potential as a therapeutic agent for autoimmune diseases and other inflammatory conditions.

Despite these promising results, challenges remain in optimizing the compound's bioavailability and minimizing potential side effects. Ongoing research is focused on structural modifications and formulation strategies to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.

In conclusion, the latest research on 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 893988-72-2) underscores its potential as a multifaceted therapeutic agent. Its unique pharmacological profile and promising preclinical data warrant further investigation, with the ultimate goal of translating these findings into clinical benefits for patients.

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